1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-(tert-butyl)isoxazol-5-yl)azetidine-3-carboxamide
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Overview
Description
The compound contains several functional groups, including a benzo[d][1,3]dioxole, a tert-butyl isoxazole, and an azetidine-3-carboxamide . These groups are common in many bioactive compounds and could potentially contribute to the compound’s properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The benzo[d][1,3]dioxole and isoxazole rings are likely to be planar, while the azetidine ring could adopt a puckered conformation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, while the isoxazole ring could participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups could increase its solubility in polar solvents, while the aromatic rings could contribute to its UV-visible absorption spectrum .Scientific Research Applications
Synthetic Applications and Biological Activity
Nucleophilic Substitutions and Radical Reactions
tert-Butyl phenylazocarboxylates, which share a structural resemblance with the query compound through the presence of complex benzene modifications, serve as versatile blocks in synthetic organic chemistry. Their reactivity under mild conditions and the ability to undergo various radical reactions highlight their potential in crafting novel organic molecules (Jasch et al., 2012).
Antiviral Applications
Benzamide-based compounds have been synthesized for antiviral purposes. One study focused on developing benzamide-based 5-aminopyrazoles showing significant activity against the influenza A virus, demonstrating the potential of structurally complex molecules in therapeutic applications (Hebishy et al., 2020).
Iso-C-nucleoside Analogues Synthesis
The creation of Iso-C-nucleoside analogues from complex starting materials indicates the utility of intricate organic synthesis in developing nucleoside analogues, which are crucial in medicinal chemistry and drug design (Otero et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-(3-tert-butyl-1,2-oxazol-5-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5/c1-19(2,3)15-7-16(27-21-15)20-17(23)12-8-22(9-12)18(24)11-4-5-13-14(6-11)26-10-25-13/h4-7,12H,8-10H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGIOWHYLRRBRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)NC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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